3-{2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-N-butyl-N-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-N-butyl-N-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a complex organic compound that belongs to the class of nitrogen-containing heterocyclic compounds. This compound is notable for its unique structure, which includes a combination of oxadiazole, triazolopyridazine, and bromophenyl groups. These structural features make it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-N-butyl-N-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves multiple steps, starting from readily available starting materials
Formation of Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with an appropriate nitrile oxide under acidic or basic conditions.
Construction of Triazolopyridazine Core: This step involves the reaction of a suitable hydrazine derivative with a pyridazine precursor under reflux conditions in the presence of a catalyst.
Introduction of Bromophenyl Group: The final step includes the coupling of the bromophenyl group to the triazolopyridazine core using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-{2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-N-butyl-N-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
3-{2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-N-butyl-N-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or as a ligand in binding studies.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-{2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-N-butyl-N-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-N-butyl-N-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
- 3-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-N-butyl-N-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Uniqueness
The uniqueness of 3-{2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-N-butyl-N-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl group, in particular, can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-[2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-N-butyl-N-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrN7O/c1-3-5-14-28(4-2)19-11-10-17-24-25-18(29(17)26-19)12-13-20-23-21(27-30-20)15-6-8-16(22)9-7-15/h6-11H,3-5,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POKYTKWTLZUJAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C1=NN2C(=NN=C2CCC3=NC(=NO3)C4=CC=C(C=C4)Br)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.